Lipophilicity Advantage: 3-Propyl vs. Shorter-Chain Analogs
The target compound's computed LogP is intermediate within the 3-alkyl series, conferring a balanced lipophilicity that is high enough for passive membrane permeation yet low enough to avoid excessive plasma protein binding or aggregation. The 3‑H analog (CAS 1247985‑29‑0) displays a LogP of -0.6, while the 3‑ethyl analog (CAS 1343223‑65‑3) shows a LogP of -0.3; the target 3‑propyl compound shifts LogP to -0.1 [1][2]. This quantitative increase of ~0.5 log units relative to the 3‑H analog corresponds to an approximately three‑fold higher predicted octanol‑water partition coefficient, a meaningful difference for cell‑based assay design [1].
| Evidence Dimension | XLogP3-AA (computed partition coefficient) |
|---|---|
| Target Compound Data | -0.1 (CAS 1343023-57-3) |
| Comparator Or Baseline | 3‑H analog (CAS 1247985-29-0): -0.6; 3‑ethyl analog (CAS 1343223-65-3): -0.3 |
| Quantified Difference | +0.5 vs. 3-H; +0.2 vs. 3-ethyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, making the 3-propyl derivative a superior choice for intracellular target screening compared to its shorter-chain analogs.
- [1] PubChem. 1-Amino-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CID 62722499). National Center for Biotechnology Information; 2026. View Source
- [2] PubChem. 1-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CID 53409144) and 1-Amino-1-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol (CID 53409145). National Center for Biotechnology Information; 2026. View Source
